molecular formula C20H20F2N2O4 B1311844 gamma-Secretase Inhibitor XVI CAS No. 208255-51-0

gamma-Secretase Inhibitor XVI

Numéro de catalogue: B1311844
Numéro CAS: 208255-51-0
Poids moléculaire: 390.4 g/mol
Clé InChI: XAPDRNSTUYCSQC-SGTLLEGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .

Applications De Recherche Scientifique

Understanding Gamma-Secretase Complex Interaction

Research has shown that gamma-secretase inhibitors, including gamma-Secretase Inhibitor XVI, can be classified into different types based on how they interact with the gamma-secretase complex. These interactions are crucial for understanding the enzyme's biology and for developing therapeutic strategies for diseases like Alzheimer's. Gamma-secretase inhibitors can bind intra- or intercomplex, with differences in binding affecting the stoichiometry and suggesting unique sites of interaction for non-transition state inhibitors at the enzyme's dimeric interface. This understanding helps differentiate inhibitor classes and their mechanisms of action, providing insights into the development of more effective therapies [E. Clarke et al., 2006].

Alzheimer's Disease Therapy Development

This compound's role in modulating the production of amyloid-beta peptides highlights its potential as a therapeutic target for Alzheimer's disease. The enzyme complex's selective inhibition of amyloid-beta production, without affecting other important substrates like Notch, is key to developing effective treatments with minimal side effects. The discovery of gamma-secretase modulators, including gamma-secretase inhibitors, has revitalized interest in targeting this complex for Alzheimer's therapy. These modulators offer hope for more promising agents soon entering the clinical trial pipeline [M. Wolfe, 2008].

Mechanistic Insights and Therapeutic Leads

The development of designed helical peptides as inhibitors of gamma-secretase provides a novel approach to modulating the enzyme's activity. These peptides, which adopt a helical conformation, have been shown to inhibit gamma-secretase effectively, representing potential therapeutic leads for Alzheimer's disease. Their mechanism of action, involving disruption of the initial substrate docking site on gamma-secretase, underscores the potential for developing specific inhibitors targeting this intramembrane protease complex [C. Das et al., 2003].

Mécanisme D'action

Mode of Action

Gamma-Secretase Inhibitor XVI is a cell-permeable inhibitor that prevents early Aβ oligomerization by selectively blocking the formation of Aβ dimers and trimers . It inhibits the activity of gamma-secretase, thereby preventing the cleavage of its substrates . By inhibiting gamma-secretase, the compound interferes with the production of Aβ peptides, which are integral to the “amyloid hypothesis” of Alzheimer’s disease .

Biochemical Pathways

The inhibition of gamma-secretase by this compound affects the amyloidogenic pathway, which leads to the accumulation of Aβ peptides. This accumulation is believed to trigger a cascade of pathological events, including the formation of neurofibrillary tangles and inflammatory responses, leading to widespread neurodegeneration and ultimately Alzheimer’s disease .

Pharmacokinetics

For instance, nirogacestat, another gamma-secretase inhibitor, has been found to increase the exposure of CYP3A substrates .

Result of Action

The inhibition of gamma-secretase by this compound results in a decrease in the production of Aβ peptides . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy due to potential drug-drug interactions . Furthermore, the physiological environment, such as the state of the disease and individual patient characteristics, can also impact the compound’s action, efficacy, and stability .

Orientations Futures

Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .

Analyse Biochimique

Biochemical Properties

Gamma-Secretase Inhibitor XVI plays a crucial role in biochemical reactions by inhibiting the activity of the gamma-secretase enzyme complex. This enzyme complex is responsible for the proteolytic cleavage of several important substrates, including amyloid precursor protein and Notch receptors. By inhibiting gamma-secretase, this compound prevents the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage by this compound affects cell differentiation and proliferation, making it a potential therapeutic agent for certain cancers .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, the inhibition of gamma-secretase by this compound reduces the production of amyloid-beta peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease. In cancer cells, the inhibition of Notch signaling by this compound can lead to reduced cell proliferation and increased apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the gamma-secretase enzyme complex, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors. By blocking the formation of amyloid-beta peptides, this compound reduces the neurotoxic effects associated with Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage disrupts Notch signaling, leading to altered cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-secretase activity, resulting in reduced amyloid-beta production and altered Notch signaling. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit gamma-secretase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and immunosuppression. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of amyloid precursor protein and Notch receptors. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting gamma-secretase, this compound alters the processing of amyloid precursor protein and Notch receptors, leading to changes in the levels of their respective metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its effectiveness in inhibiting gamma-secretase activity and modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its ability to inhibit gamma-secretase and modulate cellular processes, further highlighting its potential therapeutic applications .

Propriétés

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440198
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208255-51-0
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.